molecular formula C21H21N3O2S3 B2499045 N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941922-25-4

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2499045
CAS No.: 941922-25-4
M. Wt: 443.6
InChI Key: AMQCQZBMNUFVAX-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound known for its unique structural components and multifunctional applications in various scientific fields. This compound's intricate architecture, comprising a thiazole ring and amide linkages, lends it numerous chemical properties and reactivity patterns that are of significant interest to researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves a multistep process:

  • Formation of Thiazole Ring: : The initial step involves the formation of the thiazole ring, often achieved by the cyclization of an appropriate thioamide with α-haloketone under acidic conditions.

  • Introduction of the Acetamide Group:

  • Addition of Methylthio Group: : The methylthio group is incorporated via nucleophilic substitution, using reagents like dimethyl sulfide and a strong base.

  • Final Coupling Step: : The final assembly of the compound is completed through a coupling reaction involving all intermediate components under optimized conditions, often employing catalysts and anhydrous solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis may involve similar steps but scaled up to accommodate large production volumes. Continuous flow reactors and high-efficiency purification techniques are employed to maintain product consistency and cost-effectiveness. Stringent quality control measures ensure the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, where the methylthio group is a potential site for conversion to sulfoxides or sulfones.

  • Reduction: : Reduction can occur at the carbonyl group, transforming the oxo moiety to a hydroxyl group under hydrogenation conditions.

  • Substitution: : The aromatic ring and thiazole moiety provide sites for electrophilic and nucleophilic substitution reactions, allowing for a wide range of functional modifications.

Common Reagents and Conditions

  • Oxidizing Agents: : Sodium periodate (NaIO4), potassium permanganate (KMnO4).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Halogenating agents, nucleophiles like amines and thiols under controlled temperature and pH conditions.

Major Products

  • Sulfoxides and Sulfones: : Products of oxidation.

  • Alcohols: : Products of reduction reactions at carbonyl sites.

  • Aromatic Derivatives: : Varied substitution products, depending on the reagents used.

Scientific Research Applications

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide serves a wide array of applications:

  • Chemistry: : Used as a building block in organic synthesis, enabling the development of complex molecules.

  • Biology: : Acts as a biochemical tool for studying enzymatic processes and protein-ligand interactions.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals due to its versatile reactivity and functional groups.

Mechanism of Action

The compound exhibits its effects through various mechanisms:

  • Enzyme Inhibition: : Targets specific enzymes, interfering with their catalytic activities.

  • Receptor Binding: : Interacts with cellular receptors, modulating signal transduction pathways.

  • Redox Modulation: : Engages in redox reactions within cells, influencing oxidative stress and metabolic pathways.

Comparison with Similar Compounds

Compared to other thiazole derivatives, N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is unique due to its combination of functional groups and structural features. Similar compounds include:

  • Thiazole-based Amides: : Display similar reactivity but with different substituents affecting their overall properties.

  • Benzene Derivatives: : Share the aromatic core but differ in the functional modifications.

  • Sulfur-Containing Heterocycles: : Exhibit analogous redox behavior but vary in biological activities due to different substituents.

Properties

IUPAC Name

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S3/c1-14-6-8-15(9-7-14)22-20(26)13-29-21-24-17(12-28-21)11-19(25)23-16-4-3-5-18(10-16)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQCQZBMNUFVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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